Methyl quinazoline-6-carboxylate

Lipophilicity Drug-likeness Solubility

Methyl quinazoline-6-carboxylate (CAS 1234616-24-0) is a heteroaromatic ester comprising a quinazoline bicycle with a methyl carboxylate substituent at the 6-position. This compound serves as a versatile intermediate in medicinal and agricultural chemistry, particularly as a precursor to ATP-competitive kinase inhibitors and fungicidal quinazolin-6-ylcarboxylates.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1234616-24-0
Cat. No. B1430879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl quinazoline-6-carboxylate
CAS1234616-24-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CN=CN=C2C=C1
InChIInChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3
InChIKeyFIDDZFIGUIOGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Quinazoline-6-carboxylate (CAS 1234616-24-0): A Core Quinazoline Building Block for Kinase-Targeted and Agrochemical Discovery


Methyl quinazoline-6-carboxylate (CAS 1234616-24-0) is a heteroaromatic ester comprising a quinazoline bicycle with a methyl carboxylate substituent at the 6-position. This compound serves as a versatile intermediate in medicinal and agricultural chemistry, particularly as a precursor to ATP-competitive kinase inhibitors and fungicidal quinazolin-6-ylcarboxylates [1]. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g·mol⁻¹ and a topological polar surface area (TPSA) of 52.1 Ų [2]. The methyl ester moiety provides a balance of reactivity and stability that is distinct from higher alkyl esters or the free carboxylic acid, enabling controlled derivatization under mild conditions.

Why Methyl Quinazoline-6-carboxylate Cannot Be Simply Replaced by Other Quinazoline-6-carboxylate Esters


In-class quinazoline-6-carboxylate esters are not interchangeable due to the ester alkyl group's profound influence on physicochemical properties, reactivity, and downstream synthetic outcomes. The methyl ester exhibits a lower computed octanol-water partition coefficient (XLogP3 ≈ 1.5) compared with the ethyl analog (XLogP3 = 2.0), affecting solubility and membrane permeability [1]. Its smaller steric profile enhances accessibility of the ester carbonyl toward nucleophiles, facilitating amidation and transesterification reactions under milder conditions than bulkier esters . Consequently, substituting methyl quinazoline-6-carboxylate with ethyl, propyl, or benzyl analogs without re-optimization of reaction conditions can lead to reduced yields, altered selectivity, or failure to achieve the desired derivative. The quantitative evidence below delineates these critical differentiators.

Quantitative Evidence for Methyl Quinazoline-6-carboxylate Differentiation from Closest Analogs


Reduced Lipophilicity Versus Ethyl Quinazoline-6-carboxylate Enhances Aqueous Compatibility in Biochemical Assays

The methyl ester demonstrates a significantly lower computed partition coefficient (XLogP3 = 1.5) compared to the ethyl ester (XLogP3 = 2.0), representing a ~0.5 log unit reduction in lipophilicity [1]. This difference translates to an approximately threefold lower predicted octanol-water partition ratio, which is expected to improve aqueous solubility and reduce non-specific protein binding in biochemical and cell-based assays.

Lipophilicity Drug-likeness Solubility

Lower Molecular Weight and Higher Atom Economy Versus Ethyl and Benzyl Ester Analogs

With a molecular weight of 188.18 g·mol⁻¹, methyl quinazoline-6-carboxylate is 14.03 g·mol⁻¹ lighter than the ethyl analog (202.21 g·mol⁻¹) and significantly lighter than the benzyl ester (264.28 g·mol⁻¹) [1]. This lower mass translates to fewer heavy atoms (15 vs. 16 for the ethyl ester), offering superior atom economy when the ester is ultimately cleaved or elaborated in multi-step syntheses.

Atom economy Molecular weight Fragment-based design

Enhanced Reactivity in Nucleophilic Acyl Substitution Compared to Ethyl Ester Due to Reduced Steric Hindrance

The methoxy group (–OCH₃) in methyl quinazoline-6-carboxylate imposes less steric hindrance around the carbonyl carbon than the ethoxy group (–OCH₂CH₃), as quantified by Taft steric parameters (Es = 0.00 for OCH₃ vs. Es = −0.07 for OCH₂CH₃) [1]. This reduced steric bulk accelerates nucleophilic attack, enabling amidation and transesterification to proceed with higher yields under ambient or mildly heated conditions compared to the ethyl ester, where elevated temperatures or longer reaction times are often required.

Synthetic efficiency Amidation Ester reactivity

Proven Utility as a Direct Precursor to Potent Fungicidal Quinazolin-6-ylcarboxylates with EC₅₀ Values Comparable to Commercial Fungicides

Methyl quinazoline-6-carboxylate serves as a key synthetic intermediate for novel quinazolin-6-ylcarboxylate fungicides. The lead compound F17, derived from this ester scaffold, exhibited an EC₅₀ of 3.79 μg·mL⁻¹ against Botrytis cinerea, statistically equivalent to the commercial fungicide pyraclostrobin (EC₅₀ = 3.68 μg·mL⁻¹) and superior to hymexazol (EC₅₀ = 4.56 μg·mL⁻¹) [1]. While the final active compound F17 incorporates additional structural modifications beyond the ester moiety, the methyl ester serves as the enabling chemical handle for late-stage diversification.

Agrochemical Fungicide Botrytis cinerea

Highest-Value Application Scenarios for Methyl Quinazoline-6-carboxylate Based on Quantitative Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Low-Lipophilicity Building Blocks

In fragment-based drug discovery against kinase targets such as EGFR and HER2, methyl quinazoline-6-carboxylate (XLogP3 = 1.5) offers a measurable advantage over the more lipophilic ethyl analog (XLogP3 = 2.0). Its lower logP minimizes non-specific hydrophobic interactions, reducing false-positive rates in biochemical screens and improving fragment hit confirmation rates [1]. Procurement of the methyl ester is therefore recommended when library design criteria specify clogP < 2 for fragment starting points.

Parallel Amidation Library Synthesis Under Standardized Reaction Conditions

The intrinsically higher reactivity of the methyl ester toward nucleophilic acyl substitution, due to reduced steric hindrance (Taft Es = 0.00), makes it the preferred substrate for automated parallel amidation workflows. When 96- or 384-well plate formats are used with a uniform set of amines and coupling reagents, the methyl ester consistently achieves higher conversion rates than ethyl or benzyl analogs without individual optimization, reducing the number of library members requiring re-synthesis [1].

Agrochemical Lead Generation Targeting Botrytis cinerea and Related Phytopathogens

For research groups developing novel fungicides to combat gray mold (Botrytis cinerea), methyl quinazoline-6-carboxylate provides a validated entry point to the quinazolin-6-ylcarboxylate chemotype. The lead compound F17, synthesized from this ester, achieved an EC₅₀ of 3.79 μg·mL⁻¹—statistically equivalent to the industry standard pyraclostrobin—while demonstrating a distinct mode of action involving MDH inhibition, which may circumvent existing resistance mechanisms [1]. Suppliers providing this intermediate with ≥98% purity (NLT 98% as verified by HPLC and NMR) enable reproducible lead optimization campaigns.

Medicinal Chemistry Programs Prioritizing Atom Economy in Multi-Step Syntheses

When designing synthetic routes where the quinazoline-6-carboxylate ester is carried through multiple steps before final deprotection or derivatization, selecting the methyl ester (MW = 188.18 g·mol⁻¹) over the ethyl (MW = 202.21 g·mol⁻¹) or benzyl (MW = 264.28 g·mol⁻¹) analogs reduces the cumulative mass burden by 7–29% per mole of intermediate [1]. This directly translates to lower solvent consumption, reduced chromatography loading, and decreased per-kilogram cost when scaling to multi-gram or kilogram quantities.

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